2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a methoxyphenyl group, and a morpholinoethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to form the acetamide derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-piperidinoethyl)acetamide
- 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-pyrrolidinoethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide offers unique properties due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-26-19-8-4-17(5-9-19)20(24-10-12-27-13-11-24)15-23-21(25)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIYYXDEITZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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